REACTION_CXSMILES
|
[I-:1].[Na+].CS(O[CH2:8][CH2:9][CH2:10][C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13])(=O)=O>CC(C)=O>[I:1][CH2:8][CH2:9][CH2:10][C:11]([F:17])([F:16])[C:12]([F:15])([F:14])[F:13] |f:0.1|
|
Name
|
|
Quantity
|
35.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 12 hours
|
Duration
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12 h
|
Type
|
FILTRATION
|
Details
|
After the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added to the residue, which
|
Type
|
FILTRATION
|
Details
|
was then filtered again
|
Type
|
WASH
|
Details
|
The filtrate was washed with water and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
ICCCC(C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.1 g | |
YIELD: PERCENTYIELD | 93.4% | |
YIELD: CALCULATEDPERCENTYIELD | 9.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |